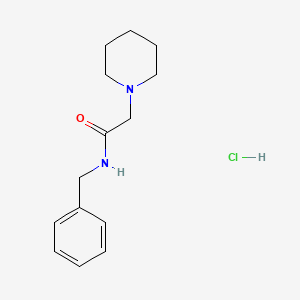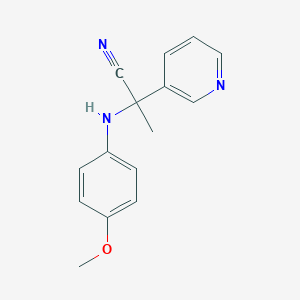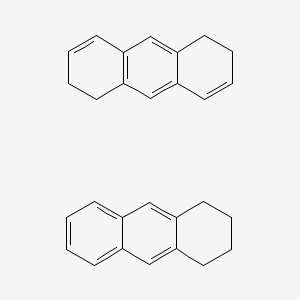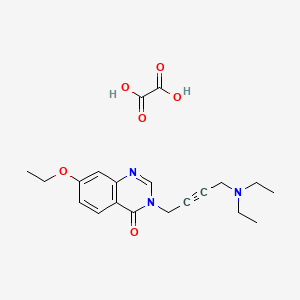
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethoxy group, and a diethylamino-butynyl side chain. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Diethylamino-Butynyl Side Chain: The diethylamino-butynyl side chain can be attached through a nucleophilic substitution reaction using 4-(diethylamino)-2-butyne and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxy or diethylamino-butynyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules or ions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
Wirkmechanismus
The mechanism of action of 3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Diethylamino-4-methyl-3,4-dihydrocoumarin: A compound with a similar diethylamino group, used in fluorescence sensing.
4-(Dimethylamino)phenylethenylquinoxalin-2-ones: Compounds with similar structural features, used in nonlinear optical applications.
Uniqueness
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazolinone core, ethoxy group, and diethylamino-butynyl side chain contribute to its versatility and potential for diverse applications.
Eigenschaften
CAS-Nummer |
35739-54-9 |
|---|---|
Molekularformel |
C20H25N3O6 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H23N3O2.C2H2O4/c1-4-20(5-2)11-7-8-12-21-14-19-17-13-15(23-6-3)9-10-16(17)18(21)22;3-1(4)2(5)6/h9-10,13-14H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
UZERSOBACRZFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCN1C=NC2=C(C1=O)C=CC(=C2)OCC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


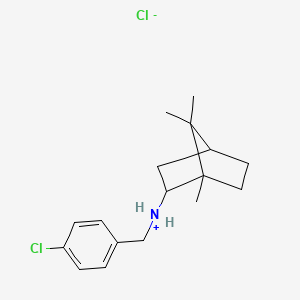
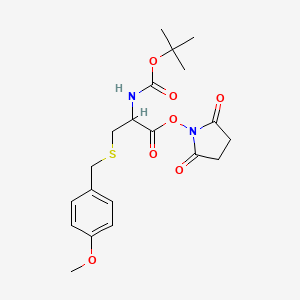
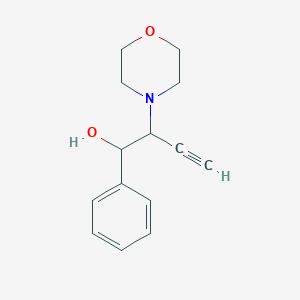
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)

![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
